molecular formula C20H16N4O B11979706 1-(2-Hydroxy-5-methylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-(2-Hydroxy-5-methylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11979706
M. Wt: 328.4 g/mol
InChI Key: JOXJEZMKFNRISO-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-methylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

The synthesis of 1-(2-Hydroxy-5-methylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The reaction conditions and reagents used can vary, but common methods include the use of nitrogen-containing heterocycles and the construction of polycyclic derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Hydroxy-5-methylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. They are also used in the development of drugs for various diseases .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-methylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives often act by inhibiting enzymes or interfering with DNA synthesis, leading to their therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 1-(2-Hydroxy-5-methylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile include other benzimidazole derivatives such as albendazole, mebendazole, and thiabendazole. These compounds share a similar benzimidazole scaffold but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific structure, which may confer distinct biological properties .

Properties

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

1-(2-hydroxy-5-methylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C20H16N4O/c1-12-7-8-18(25)16(9-12)22-19-10-13(2)14(11-21)20-23-15-5-3-4-6-17(15)24(19)20/h3-10,22,25H,1-2H3

InChI Key

JOXJEZMKFNRISO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)NC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C

Origin of Product

United States

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